molecular formula C13H21N3O2S B10877988 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine

Cat. No.: B10877988
M. Wt: 283.39 g/mol
InChI Key: ZPLRHSJRQRRHEO-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine is a piperazine derivative featuring a propylsulfonyl group at the 1-position and a 4-pyridylmethyl substituent at the 4-position of the piperazine ring. Although direct biological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in antimicrobial, anticancer, or central nervous system (CNS)-targeted therapies .

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

1-propylsulfonyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C13H21N3O2S/c1-2-11-19(17,18)16-9-7-15(8-10-16)12-13-3-5-14-6-4-13/h3-6H,2,7-12H2,1H3

InChI Key

ZPLRHSJRQRRHEO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(4-pyridylmethyl)piperazine and propylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation.

    Synthetic Route: The propylsulfonyl chloride is added dropwise to a solution of 4-(4-pyridylmethyl)piperazine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is then purified using techniques like column chromatography or recrystallization to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridyl group can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine has been investigated for its potential therapeutic effects:

Biological Applications

The biological activities of this compound are under investigation, focusing on its interactions with enzymes and receptors:

  • Mechanism of Action : The sulfonyl group enhances solubility and stability, while the pyridyl group may facilitate binding to biological receptors. This dual functionality allows the compound to act as an inhibitor or activator in various biochemical pathways .
  • Case Studies :
    • A study on similar piperazine derivatives showed significant inhibition of certain enzymes involved in metabolic processes, suggesting that this compound could have comparable effects .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, acting as a ligand in coordination chemistry.
  • Material Science : Research into new materials has identified piperazine derivatives as useful reagents in various industrial processes, including the development of polymers and other advanced materials.

Comparative Analysis Table

Application AreaDescriptionPotential Impact
Medicinal ChemistryAntidepressant properties; antimicrobial activityNew therapeutic agents
Biological ResearchInteraction with neurotransmitter systems; enzyme inhibitionInsights into disease mechanisms
Industrial ChemistryIntermediate in organic synthesis; reagent in material developmentEnhanced material properties

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The pyridyl group can interact with biological receptors, while the sulfonyl group can enhance the compound’s solubility and stability. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Groups : Propylsulfonyl in the target compound balances hydrophobicity and metabolic stability better than methanesulfonyl (smaller) or aryl sulfonamides (e.g., nitrobenzenesulfonamide in ) .
  • Pyridyl vs.

Physicochemical and Pharmacokinetic Properties

Property 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine 1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine 1-(Methanesulfonyl)-4-phenylthiazolyl-piperazine
Molecular Weight ~350 g/mol (estimated) 220.3 g/mol 392.5 g/mol
Solubility Moderate (pyridine enhances aqueous solubility) High (hydroxy groups) Low (bulky thiazolyl)
pKa ~7.5 (piperazine NH), ~3.5 (sulfonyl pKa₁=3.73, pKa₂=7.98 Not reported
Metabolic Stability High (sulfonyl resists oxidation) Moderate (hydroxy groups prone to conjugation) High (sulfonyl, aromatic stability)

Key Observations :

  • The pyridylmethyl group improves solubility compared to purely hydrophobic substituents (e.g., cyclohexyl in ).
  • Sulfonyl groups enhance stability, as seen in sulfonamide-piperazine hybrids with antimicrobial activity .

Receptor and Enzyme Interactions

  • Dopamine D2 Receptor : Analogous (2-methoxyphenyl)piperazines show sub-µM affinity (e.g., 0.6 nM for compound 18 in ). The pyridylmethyl group may reduce affinity compared to methoxyphenyl but could improve selectivity .
  • HIV Reverse Transcriptase : Bulky substituents (e.g., BHAP inhibitors in ) require hydrophobic pockets. The target’s propylsulfonyl may lack sufficient bulk for similar activity .
  • Antimicrobial Activity : Sulfonamide-piperazine hybrids inhibit Gram-positive bacteria (MIC ≤25 µg/mL) . The propylsulfonyl group may enhance membrane penetration compared to benzenesulfonamides .

Key Observations :

  • The target compound likely follows similar nucleophilic substitution strategies as in , but yields depend on the reactivity of 4-pyridylmethyl bromide.

Biological Activity

1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine is a synthetic compound belonging to the piperazine class, notable for its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13_{13}H18_{18}N2_2O2_2S, with a molecular weight of approximately 270.36 g/mol. The structure includes a piperazine ring substituted with a propylsulfonyl group and a pyridylmethyl group, which are crucial for its biological interactions. The specific arrangement of these functional groups allows for targeted interactions with various biological receptors.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits potential activity in several biological pathways:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression due to its ability to modulate receptor activity in neurological pathways .
  • Receptor Binding : Research indicates that this compound may bind to specific receptors or enzymes, affecting their function and signaling pathways related to neurotransmission .
  • Immunomodulatory Effects : Similar compounds have shown immunomodulatory properties, suggesting that further exploration of this compound could reveal additional therapeutic applications .

Case Studies and Experimental Data

  • Receptor Interaction Studies :
    • Docking studies have demonstrated that piperazine derivatives with similar structures exhibit varying affinities for sigma-1 receptors and histamine H3 receptors, indicating the potential for this compound to act as a receptor antagonist .
    • A comparative analysis of piperazine derivatives highlighted that modifications in the piperazine core significantly influence receptor binding affinities and biological activity profiles .
  • Cytotoxicity Tests :
    • In vitro studies have shown that piperazine derivatives can possess cytotoxic effects against various cancer cell lines. For instance, the IC50_{50} values of related compounds ranged from 34 to >100 µM, indicating potential anticancer properties .
  • Comparative Biological Activity :
    • A table summarizing the structural features and biological activities of related piperazine compounds is provided below:
Compound NameStructural FeaturesUnique Aspects
1-(Butylsulfonyl)-4-(3-pyridylmethyl)piperazineSimilar piperazine coreDifferent biological activity profile
1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazineContains phenyl instead of propyl groupMay exhibit distinct pharmacological effects
1-(Ethylsulfonyl)-4-(5-pyridylmethyl)piperazineVaries in sulfonic group lengthAltered solubility and reactivity

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